molecular formula C10H14FN3 B13081352 1-[(6-Fluoropyridin-3-YL)methyl]piperazine

1-[(6-Fluoropyridin-3-YL)methyl]piperazine

Cat. No.: B13081352
M. Wt: 195.24 g/mol
InChI Key: VCBWXRPLPQFXEJ-UHFFFAOYSA-N
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Description

1-[(6-Fluoropyridin-3-YL)methyl]piperazine is a chemical compound that features a fluorinated pyridine ring attached to a piperazine moiety

Preparation Methods

The synthesis of 1-[(6-Fluoropyridin-3-YL)methyl]piperazine typically involves the reaction of 6-fluoropyridine-3-carbaldehyde with piperazine. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the formation of the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

1-[(6-Fluoropyridin-3-YL)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. .

Scientific Research Applications

1-[(6-Fluoropyridin-3-YL)methyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(6-Fluoropyridin-3-YL)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring enhances the compound’s ability to form strong interactions with these targets, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1-[(6-Fluoropyridin-3-YL)methyl]piperazine can be compared with other fluorinated pyridine derivatives, such as:

These comparisons highlight the unique features of this compound, such as its specific substitution pattern and the presence of the piperazine ring, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C10H14FN3

Molecular Weight

195.24 g/mol

IUPAC Name

1-[(6-fluoropyridin-3-yl)methyl]piperazine

InChI

InChI=1S/C10H14FN3/c11-10-2-1-9(7-13-10)8-14-5-3-12-4-6-14/h1-2,7,12H,3-6,8H2

InChI Key

VCBWXRPLPQFXEJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CN=C(C=C2)F

Origin of Product

United States

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